BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Role of NSI-189 in Adult
Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OM-189

Cat. No.: B15577346

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user query specified "OM-189." However, a comprehensive review of the
scientific literature and available data indicates that the neurogenic compound with the
properties described is NSI-189. This document will proceed under the assumption that "OM-
189" was a typographical error and will focus exclusively on the data pertaining to NSI-189.

Executive Summary

NSI-189 is a novel, orally active small molecule, specifically a benzylpiperizine-aminopyridine,
that has demonstrated potent neurogenic properties.[1] Developed by Neuralstem, Inc., NSI-
189 was identified for its ability to stimulate neurogenesis in human hippocampal stem cells in
vitro and has since been evaluated in multiple preclinical models and early-phase human trials.
[2][3] The primary mechanism of action is believed to be the promotion of new neuron growth,
particularly in the hippocampus, a brain region critical for memory and mood regulation.[3][4]
This unique neurogenic activity suggests therapeutic potential across a range of neurological
and psychiatric disorders, including major depressive disorder (MDD), stroke, and diabetic
neuropathy, by targeting the underlying cellular deficits associated with these conditions.[5][6]

[7]

Mechanism of Action

While the precise molecular target of NSI-189 remains to be fully elucidated, its downstream
effects on neural precursor cells are well-documented. The compound's primary therapeutic
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action is attributed to its ability to stimulate neurogenesis and enhance synaptic plasticity.[8]
Core Mechanisms:

o Stimulation of Hippocampal Neurogenesis: NSI-189 directly promotes the proliferation of
neural stem cells and their differentiation into mature neurons, primarily in the subgranular
zone of the hippocampus.[1][2] In vitro studies have shown it can enhance hippocampal
neurogenesis by a significant margin.[4]

 Increased Hippocampal Volume: In animal models, chronic administration of NSI-189 has
been shown to increase the volume of the hippocampus, likely as a result of increased cell
numbers and synaptic networks.[3][9] This is a key finding, as hippocampal atrophy is a
common pathological feature in conditions like MDD.[3]

o Upregulation of Neurotrophic Factors: NSI-189 treatment has been shown to upregulate key
neurogenic and neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF)
and Stem Cell Factor (SCF).[7][10] These factors are crucial for neuronal survival, growth,
and differentiation.

o Enhancement of Mitochondrial Function: Emerging evidence suggests NSI-189 may also
improve mitochondrial function within neurons.[4][11] In sensory neurons, it has been shown
to stimulate maximal and spare respiratory capacity, which can contribute to healthier energy
metabolism, enhanced neurite outgrowth, and overall neuronal resilience.[11]

Signaling Pathway Overview

The following diagram illustrates the proposed, albeit currently understood, signaling cascade
initiated by NSI-189. The direct upstream receptor or target is unknown, but the downstream
conseqguences converge on the promotion of neurotrophic factors and subsequent
neurogenesis.
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Caption: Proposed mechanism of action for NSI-189 in adult neurogenesis.
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Preclinical and Clinical Data

NSI-189 has been evaluated in a variety of in vitro and in vivo models, as well as in an early-
phase clinical trial for Major Depressive Disorder.

In Vitro Studies

Model System Key Findings Markers/Assays Reference(s)
] Significantly
Human Hippocampus- , _
) stimulated the General neurogenesis
Derived Neural Stem ) [1112][3]
generation of new assays.
Cells (NSCs)

hippocampal neurons.

Reversed cell death

Cultured Rat initiated by Oxygen-
Hippocampal Cells Glucose Deprivation Cell viability assays. [7][10]
(OGD/R Model) and Reperfusion

(OGDIR).

Increased expression
of proliferation and Ki67, MAP2. [71[10]
maturation markers.

Upregulated
] BDNF, SCF. [7][10]

neurogenic factors.
Cultured Adult Rat ] ]

] Enhanced neurite Neurite length
Primary Sensory [8][11]

outgrowth. measurement.

Neurons
Stimulated ) ) )

_ _ Mitochondrial function
mitochondrial [11]

, _ assays.
respiratory capacity.

In Vivo Animal Studies
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. . Treatment L
Animal Model Condition Key Findings Reference(s)
Protocol
Stimulated
neurogenesis in
) the
28 days of daily ]
Healthy Adult hippocampus;
_ Healthy oral o [3]
Mice o ) Significantly
administration. _
increased
hippocampal
volume.
Significantly
improved
Mouse Models of ) Daily oral behavioral
) Depression o ) [3]
Depression administration. responses
associated with
depression.
Ameliorated
Oral
motor and
Rat Model of administration ]
) ] neurological
Ischemic Stroke Stroke starting 6 hrs o [51[71[10]
deficits,

(MCAO)

post-stroke, daily

for 12 weeks.

maintained up to

24 weeks.

Increased neurite
outgrowth
(MAP2) in

hippocampus

[5107][10]

and cortex.

Increased cell
proliferation
(Ki67) in the peri-

infarct cortex.

[8]

Murine Models of  Diabetic

Type 1 & Type 2 Neuropathy

Diabetes

Oral delivery.

Prevented/halted  [6]
peripheral
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Increased
hippocampal
neurogenesis,
synaptic
markers, and
volume;
Protected long-

term memory.

Rat Model of
Type 2 Diabetes
(ZDF)

Diabetic
Neuropathy

for 16 weeks

Oral treatment

after 16 weeks of

Reversed indices

of peripheral

neuropathy and

short-term

memory (11[12]
dysfunction;

Enhanced

mitochondrial

function in PNS

and CNS.

Phase 1B Human Clinical Trial

A randomized, double-blind, placebo-controlled study was conducted in 24 patients with

recurrent Major Depressive Disorder (MDD).[2][13]
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Measurement
Parameter Dosage Result Reference(s)
Scale
) Symptoms of o
Depressive ] 40 mg QD, 40 Significant
Depression _
Symptoms (Self- ) ] mg BID, 40 mg improvement vs. [2][13]
Questionnaire
Reported) TID placebo.
(SDQ)
Cognitive and
Cognitive Physical 40 mg QD, 40 Significant
Function (Self- Functioning mg BID, 40 mg improvement vs. [2][13]
Reported) Questionnaire TID placebo.
(CPFQ)
Trend towards
Montgomery— improvement
Depressive Asberg 40 mg QD, 40 (medium to large
Symptoms Depression mg BID, 40 mg effect size), but [2][13]
(Clinician-Rated)  Rating Scale TID did not reach
(MADRS) statistical
significance.
o Trend towards
Clinical Global i
Global ) 40 mg QD, 40 improvement, but
Impression- .
Improvement mg BID, 40 mg did not reach [2][13]
L Improvement o
(Clinician-Rated) TID statistical
(CGI-I) i
significance.
Symptom
improvements
- Post-treatment were maintained
Durability of
follow-up (Day All post- [2][13]
Effect ) ) )
84) discontinuation,
unlike standard
antidepressants.
Safety & Adverse Event All Most common [13]
Tolerability Reporting adverse events

were headache,
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dizziness, and

somnolence.

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summarized protocols for key experiments cited in the NSI-189 literature.

In Vitro Neurogenesis Assay (General Protocol)

e Cell Culture: Human hippocampal-derived neural stem cells are cultured in a serum-free,
chemically defined medium to form neurospheres, which are clusters of clonally derived
cells.[14]

o Compound Treatment: Neurospheres are dissociated and plated onto a suitable substrate
(e.g., poly-L-ornithine/laminin-coated plates). The cells are then treated with varying
concentrations of NSI-189 or a vehicle control.

 Differentiation: The culture medium is switched to a growth-factor-free medium to induce
differentiation.

e Analysis: After a set period (e.g., 4-6 days), cultures are fixed and analyzed.

o Immunocytochemistry: Staining for markers of proliferation (e.g., Ki67, BrdU), immature
neurons (e.g., Doublecortin - DCX, Blll-tubulin), and mature neurons (e.g., MAP2, NeuN).

o Quantification: The number of positive cells for each marker is counted using microscopy
and image analysis software to determine the effect of NSI-189 on proliferation and
neuronal differentiation.

In Vivo Stroke Model (Middle Cerebral Artery Occlusion)

e Animal Model: Adult Sprague-Dawley rats are typically used.[5][7]

e Surgical Procedure: Animals are anesthetized, and a transient focal cerebral ischemia is
induced by occluding the middle cerebral artery (MCA) with an intraluminal filament for a
defined period (e.g., 90-120 minutes), followed by reperfusion.
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o Treatment: NSI-189 (e.g., 10-30 mg/kg) or a vehicle is administered orally, starting at a
specific time point post-occlusion (e.g., 6 hours) and continued daily for the duration of the
study (e.g., 12 weeks).[10]

o Behavioral Assessment: Motor and neurological function is assessed at regular intervals
using standardized tests such as the modified Neurological Severity Score (MNSS),
adhesive removal test, and rotarod test.

o Histopathological Analysis: At the end of the study, animals are euthanized, and brains are
collected. Brain sections are processed for immunohistochemical staining for markers of
neurite outgrowth (MAP2), cell proliferation (Ki67), and infarct volume (TTC staining).[3]

Experimental Workflow Diagram
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Caption: Typical experimental workflow for in vivo evaluation of NSI-189.
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Conclusion and Future Directions

NSI-189 represents a promising therapeutic agent with a novel mechanism of action centered
on the stimulation of adult neurogenesis. Preclinical data robustly demonstrates its ability to
promote neuronal growth and functional recovery in models of depression, stroke, and
neuropathy.[3][5][6] Early clinical data in MDD patients further supports its potential, showing
significant improvements in self-reported depressive and cognitive symptoms with a unique,
durable effect post-treatment.[2]

For drug development professionals, NSI-189 serves as a proof-of-concept that targeting
endogenous repair mechanisms through neurogenesis is a viable strategy for CNS disorders.
Future research should focus on:

« ldentifying the specific molecular target(s) of NSI-189 to fully understand its mechanism and
develop next-generation compounds.

» Conducting larger-scale clinical trials to confirm the efficacy observed in early studies for
MDD and to explore its potential in other indications like stroke recovery, Alzheimer's
disease, and other neurodegenerative conditions.[6]

« Investigating biomarkers that can track the neurogenic response to NSI-189 in humans,
potentially using advanced neuroimaging techniques or fluid biomarkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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